![molecular formula C7H13N3O2 B13326129 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core, 3-oxa-6-azabicyclo[3.1.1]heptane, can be synthesized through a series of cyclization reactions. This involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the bicyclic structure.
Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide group can be introduced through the reaction of the bicyclic core with hydroxylamine and an appropriate acylating agent, such as acetyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: A structurally related compound with similar bicyclic core but lacking the hydroxyacetimidamide group.
Morpholine: A simpler cyclic amine with similar lipophilicity but different structural features.
Piperidine: Another cyclic amine with a different ring structure but comparable chemical properties.
Uniqueness
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide is unique due to its combination of a bicyclic core and a hydroxyacetimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H13N3O2 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
N'-hydroxy-2-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanimidamide |
InChI |
InChI=1S/C7H13N3O2/c8-7(9-11)2-10-5-1-6(10)4-12-3-5/h5-6,11H,1-4H2,(H2,8,9) |
InChI-Schlüssel |
YOBLGJLHNPNIEK-UHFFFAOYSA-N |
Isomerische SMILES |
C1C2COCC1N2C/C(=N/O)/N |
Kanonische SMILES |
C1C2COCC1N2CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


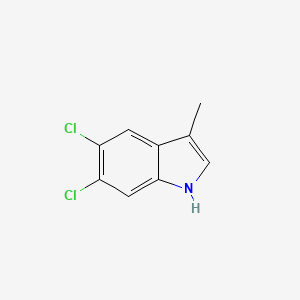
![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
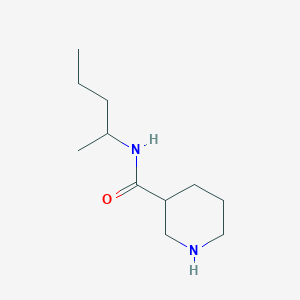
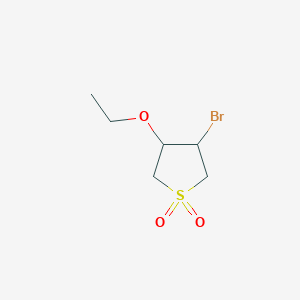
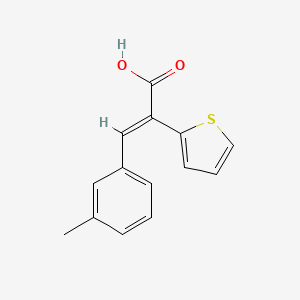
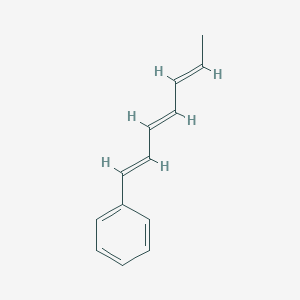
![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
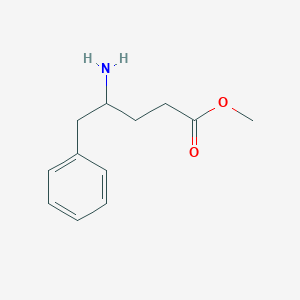
![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)
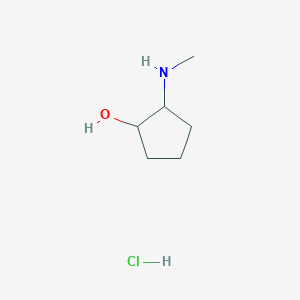

![N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)
![tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13326120.png)

